This compound falls under the category of heterocyclic compounds, specifically within the oxazole family. Heterocycles are cyclic compounds that contain at least one atom that is not carbon in the ring structure. In this case, the presence of nitrogen and oxygen contributes to its unique reactivity and potential applications in medicinal chemistry and materials science.
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole typically involves cyclization reactions of appropriate precursors. One notable method includes:
While specific industrial methods for producing 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole are not extensively documented, industrial synthesis would likely scale up laboratory methods. This involves optimizing reaction conditions for yield and purity, utilizing continuous flow reactors, and ensuring quality control with high-grade reagents.
The molecular structure of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole features:
The unique arrangement of nitrogen and oxygen within the ring system contributes to its distinct chemical behavior compared to similar compounds.
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole can participate in several types of chemical reactions:
The choice of reagents (e.g., oxidizing agents like potassium permanganate or reducing agents like sodium borohydride) and reaction conditions (temperature, solvent choice) greatly influence the outcomes of these reactions.
The mechanism of action for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole involves its interaction with specific biological targets.
Research into its pharmacodynamics is ongoing to elucidate these interactions further.
These properties make it suitable for various applications in research and industry.
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole has several important applications:
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole and its derivatives employs diverse strategies, ranging from atom-economic rearrangements to transition metal-catalyzed cyclizations. Optimization of these methodologies focuses on yield improvement, regioselectivity control, and functional group compatibility.
Thermal isomerization of 5-(2H-azirin-2-yl)oxazoles* provides an atom-economical route to 4H-pyrrolo[2,3-d]oxazoles. This method leverages the inherent ring strain in azirines to drive rearrangement under catalyst-free conditions [1]. Key advancements include:
Table 1: Optimization of Thermal Isomerization for Pyrrolooxazole Synthesis
Azirine Precursor | R¹ Group | R² Group | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
2a | Ph | CH₃ | 180 | 1 | 70 |
2b | 4-F-C₆H₄ | CH₃ | 170 | 3 | 65 |
2c | 4-Cl-C₆H₄ | C₆H₅ | 170 | 3 | 77 |
2d | 2-Thienyl | CH₃ | 180 | 1 | 72 |
Mechanistic Insights: DFT calculations (B3LYP-D3/6-311+G(d,p)) reveal isomerization occurs via a nitrenoid-like transition state (ΔG‡ = 38.3 kcal/mol), forming a 3aH-pyrrolo[2,3-d]oxazole intermediate. Subsequent 1,5-H-shift aromatizes the system. The high barrier necessitates harsh thermal conditions [1].
Transition metal catalysis enables modular assembly of the pyrrolooxazole core under milder conditions than thermal methods:
Table 2: Catalyst Screening for Oxazole Cyclization
Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Key Limitations |
---|---|---|---|---|---|
Rh₂(oct)₄ | CH₃CN | 80 | 2 | 73 | Sensitive to β-ketoester-derived diazos |
Cu(OAc)₂ | Toluene | 80 | 6 | 15 | Low efficiency |
Cu(OTf)₂ | Toluene | 80 | 3 | 89 | Optimal for aliphatic nitriles |
FeCl₃ | DMF | 110 | 4 | <5 | Side-product formation |
Complex pyrrolo[3,4-d]oxazoles require iterative strategies combining cyclization, functionalization, and ring-closure steps:
Table 3: Multi-Step Strategies for Complex Pyrrolooxazole Scaffolds
Strategy | Key Building Blocks | Critical Step | Yield Range | Application Scope |
---|---|---|---|---|
Hydroxyamine cyclization | trans-3-Hydroxy-4-(aminomethyl)pyrrolidine | Dehydrative cyclization (POCl₃) | 40–65% | 2-Alkyl/aryl derivatives |
MCR-annulation | o-Aminophenol, cinnamaldehyde, 1,3-dicarbonyl | AcOH-catalyzed condensation | 79–92% | Benzo-fused tricyclic systems |
INOC reaction | 3-(Allyloxy/propargyloxy)-1H-pyrazole-4-carbaldehyde oximes | Oxidative cyclization (NCS/Et₃N) | 75–89% | Pyrazolo-pyrano-oxazole fused systems |
Functionalization: Electrophilic substitution (e.g., Vilsmeier–Haack formylation) or nucleophilic additions (e.g., organolithium attacks) on preformed cores enable C5 or N1 derivatization. Halogenation (Br₂, NCS) at electron-rich positions provides handles for cross-coupling [5] [8].
Though safety data is excluded per guidelines, synthetic accessibility enables exploration of pyrrolo[3,4-d]oxazoles in drug discovery:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3